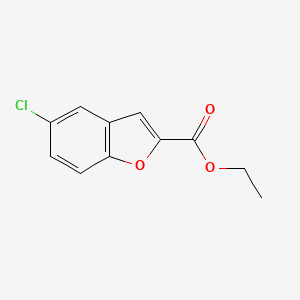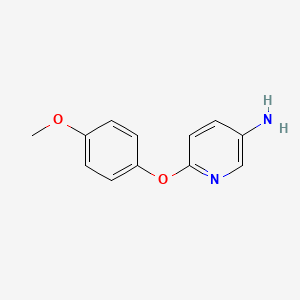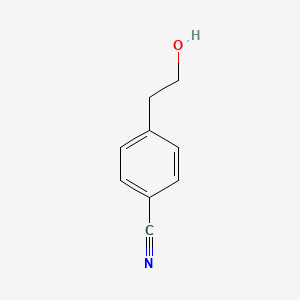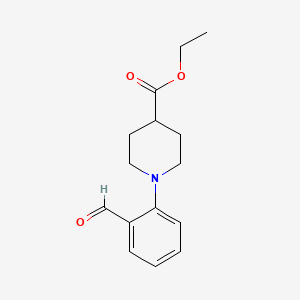
1-(2-甲酰基苯基)哌啶-4-羧酸乙酯
描述
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
科学研究应用
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
Biochemical Pathways
Without knowledge of the specific targets of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should aim to elucidate these pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
生化分析
Biochemical Properties
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions . Additionally, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate may interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells.
Cellular Effects
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate has been shown to impact various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites . Furthermore, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can modulate cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate involves its binding interactions with biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit enzymes involved in metabolic pathways, leading to a decrease in the production of certain metabolites . Additionally, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels . For example, this compound may inhibit enzymes involved in the synthesis of certain metabolites, leading to a decrease in their levels within cells. Additionally, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can influence the activity of enzymes involved in the breakdown of metabolites, thereby affecting their turnover rates.
Transport and Distribution
Within cells and tissues, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can affect its activity and function, as its concentration in specific areas of the cell may influence its interactions with target biomolecules.
Subcellular Localization
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate exhibits specific subcellular localization patterns, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and metabolic processes. The subcellular localization of this compound is crucial for its role in modulating cellular activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-formylphenyl)piperidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-carboxyphenyl)piperidine-4-carboxylic acid.
Reduction: Ethyl 1-(2-hydroxyphenyl)piperidine-4-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
相似化合物的比较
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives such as:
1-(2-formylphenyl)piperidine-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 1-(2-hydroxyphenyl)piperidine-4-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
1-(2-carboxyphenyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
属性
IUPAC Name |
ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFKYRHCMLPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383974 | |
| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259683-56-2 | |
| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




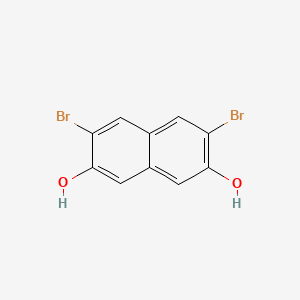
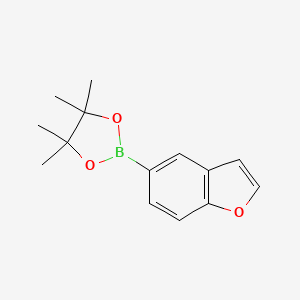
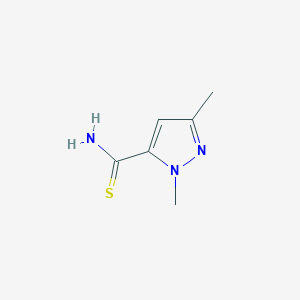
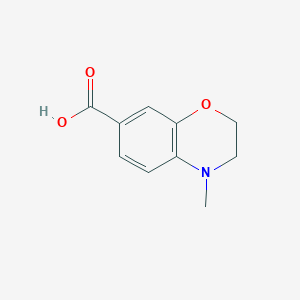
![5-(bromomethyl)-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1351177.png)
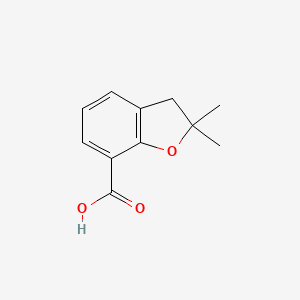
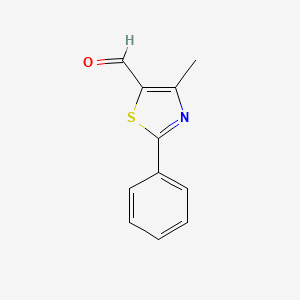
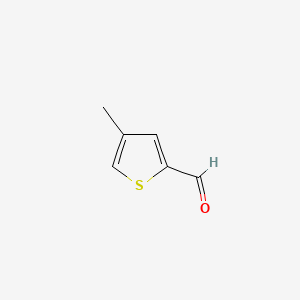
![1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one](/img/structure/B1351185.png)
